Cas no 88-67-5 (o-Iodobenzoic acid)

o-Iodobenzoic acid structure
o-Iodobenzoic acid structure
Nombre del producto:o-Iodobenzoic acid
Número CAS:88-67-5
MF:C7H5IO2
Megavatios:248.017874479294
MDL:MFCD00002419
CID:34476
PubChem ID:6941

o-Iodobenzoic acid Propiedades químicas y físicas

Nombre e identificación

    • 2-Iodobenzoic acid
    • O-IODOBENZOIC ACID
    • RARECHEM AL BO 0686
    • 2-IODO BENZONIC ACID
    • BENZOIC ACID, 2-IODO-
    • 'LGC' (4009)
    • IODOBENZOIC-2 ACID
    • 2-iodo-benzoicaciC
    • IBA
    • Iodobenzoic acid
    • Benzoic acid, o-iodo-
    • 2-iodo benzoic acid
    • Benzoic acid, iodo-
    • 2-Iodo-benzoic acid
    • Kyselina o-jodbenzoova
    • o-Jod-benzoesaeure
    • 2-Jod-benzoesaeure
    • C7H5IO2
    • Kyselina o-jodbenzoova [Czech]
    • CJNZAXGUTKBIHP-UHFFFAOYSA-N
    • 7Q00V80J7Q
    • sodium 2-iodobenzoate
    • Progona
    • NSC-3772
    • AKOS000119657
    • FT-0612665
    • 1321-07-9
    • Progonasyl
    • 2 Iodobenzoic acid
    • 2-(Iodo-(125)I)-benzoic acid
    • 2-IODOBENZOICACID
    • 2iodobenzoic acid
    • SCHEMBL40612
    • Q2535469
    • O-IODOBENZOIC ACID [MI]
    • W-100392
    • BRN 1861406
    • CCG-233561
    • I0053
    • Benzoic acid, 2-iodo
    • EN300-18255
    • STK256890
    • FT-0659004
    • 2-iodobenzoic-(125)I acid
    • CS-D0909
    • USAF EK-572
    • 2-Iodobenzoic acid, 98%
    • BS-4598
    • InChI=1/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10
    • 2-iodbenzoesyre
    • DTXSID6058976
    • CHEBI:287979
    • Ortho-iodobenzoic acid
    • HMS545E06
    • STR04823
    • AM20041295
    • A20364
    • AC-26054
    • EINECS 201-850-7
    • CHEMBL112424
    • SRI-10864-03
    • F0001-2188
    • WLN: QVR BI
    • AI3-01811
    • 2-Iodobenzoic acid, purum, >=95.0% (GC)
    • 2-Iodobenzoic acid, >=99%, purified by sublimation
    • 88-67-5
    • o-iodobenzoic-(125)I acid
    • SY001344
    • UNII-7Q00V80J7Q
    • NSC3772
    • NCGC00336388-01
    • NSC 3772
    • OISB
    • Kyselina o-jodbenzoova2Iodobenzoic acid
    • LS-37717
    • AA-506/30136037
    • MFCD00002419
    • Maybridge1_001326
    • HY-77433
    • ortho-iodo-sodium benzoate
    • Z57637028
    • ortho-iodo benzoic acid
    • 2-Iodobenzoic acid (ACI)
    • Benzoic acid, o-iodo- (6CI, 8CI)
    • 2-Carboxyphenyl iodide
    • DB-014123
    • NS00022866
    • GEO-04834
    • o-Iodobenzoic acid
    • MDL: MFCD00002419
    • Renchi: 1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
    • Clave inchi: CJNZAXGUTKBIHP-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(I)=CC=CC=1)O
    • Brn: 1861406

Atributos calculados

  • Calidad precisa: 247.93343g/mol
  • Carga superficial: 0
  • XLogP3: 2.4
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 1
  • Masa isotópica única: 247.93343g/mol
  • Masa isotópica única: 247.93343g/mol
  • Superficie del Polo topológico: 37.3Ų
  • Recuento de átomos pesados: 10
  • Complejidad: 136
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: White or slightly colored needle like crystals or crystalline powders
  • Denso: 2.25
  • Punto de fusión: 160.0 to 164.0 deg-C
  • Punto de ebullición: 313.9℃/760mmHg
  • Punto de inflamación: 313.9 °C at 760 mmHg
  • Disolución: Soluble in dimethyl sulfoxide and methanol
  • Coeficiente de distribución del agua: Slightly soluble
  • Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents, strong bases.
  • PSA: 37.30000
  • Logp: 1.98940
  • PKA: 2.85(at 25℃)
  • Disolución: Soluble in ethanol, ether and alkali solution, slightly soluble in water.
  • Merck: 5030
  • Sensibilidad: Light Sensitive

o-Iodobenzoic acid Información de Seguridad

  • Símbolo: GHS05 GHS07
  • Promover:warning
  • Palabra de señal:Danger
  • Instrucciones de peligro: H302,H315,H318,H335
  • Declaración de advertencia: P261,P280,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-37/38-41
  • Instrucciones de Seguridad: S26-S39-S24/25-S22
  • Rtecs:DH2975000
  • Señalización de mercancías peligrosas: Xi
  • TSCA:T
  • Nivel de peligro:IRRITANT, LIGHT SENSITIVE
  • Términos de riesgo:R22
  • Condiciones de almacenamiento:Store at room temperature

o-Iodobenzoic acid Datos Aduaneros

  • Código HS:4002191900
  • Datos Aduaneros:

    China Customs Code:

    4002191900

o-Iodobenzoic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-18255-1.0g
2-iodobenzoic acid
88-67-5 97%
1.0g
$26.0 2023-07-08
Life Chemicals
F0001-2188-0.25g
2-iodobenzoic acid
88-67-5 95%+
0.25g
$18.0 2023-11-21
Life Chemicals
F0001-2188-1g
2-iodobenzoic acid
88-67-5 95%+
1g
$21.0 2023-11-21
Oakwood
079522-1g
2-Iodobenzoic acid
88-67-5 99%
1g
$10.00 2024-07-19
Chemenu
CM160666-1000g
2-Iodobenzoic acid
88-67-5 95+%
1000g
$173 2022-05-27
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0684079335- 100g
o-Iodobenzoic acid
88-67-5 99%(T)
100g
¥ 341.2 2021-05-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
I0053-25G
2-Iodobenzoic Acid
88-67-5 >98.0%(GC)(T)
25g
¥140.00 2024-04-15
Chemenu
CM160666-1000g
2-Iodobenzoic acid
88-67-5 95+%
1000g
$173 2021-06-16
Apollo Scientific
OR0837-100g
2-Iodobenzoic acid
88-67-5 98%
100g
£19.00 2025-02-19
Alichem
A013032548-1g
2-Iodobenzoic acid
88-67-5 97%
1g
$1564.50 2023-08-31

o-Iodobenzoic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium bisulfate Solvents: Toluene ;  10 h, 110 °C
Referencia
Selective debenzylation of benzyl esters by silica-supported sodium hydrogen sulphate
Hu, Yan Wei; Zuo, Li; Ye, De Yong; Duan, Wen Hu, Chinese Chemical Letters, 2009, 20(10), 1157-1160

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium iodide Solvents: Water ;  200 min, rt
Referencia
Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability
Filimonov, Victor D.; Trusova, Marina; Postnikov, Pavel; Krasnokutskaya, Elena A.; Lee, Young Min; et al, Organic Letters, 2008, 10(18), 3961-3964

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium iodide
Referencia
Waste-free chemistry of diazonium salts and benign separation of coupling products in solid salt reactions
Kaupp, Gerd; Herrmann, Andreas; Schmeyers, Jens, Chemistry - A European Journal, 2002, 8(6), 1395-1406

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Silver acetate ,  Iodine Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  18 h, 23 °C
Referencia
IrIII-Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds
Weis, Erik ; Johansson, Magnus J. ; Martin-Matute, Belen, Chemistry - A European Journal, 2020, 26(45), 10185-10190

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide ,  Sodium hydroxide Solvents: Water ;  2 - 4 h, 90 °C
Referencia
Halogen-free oxidation of aryl ketones and benzyl nitrile derivatives to corresponding carboxylic acids by using NaOH/ TBHP in aqueous medium
Jaiswal, Arvind Kumar; Kushawaha, Ajay Kishor; Pandey, Shubham; Kumar, Abhishek; Sashidhara, Koneni V., Tetrahedron, 2023, 136,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium trimethylsilanolate Solvents: Tetrahydrofuran ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referencia
Scope and limitations of sodium and potassium trimethylsilanolate as reagents for conversion of esters to carboxylic acids
Lovric, Marija; Cepanec, Ivica; Litvic, Mladen; Bartolincic, Anamarija; Vinkovic, Vladimir, Croatica Chemica Acta, 2007, 80(1), 109-115

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Morpholine, 4-methyl-, 4-oxide, hydrate (1:1) Catalysts: TPAP Solvents: Acetonitrile ;  20 min, rt
1.2 Reagents: Isopropanol ;  rt
Referencia
TPAP-Catalyzed Direct Oxidation of Primary Alcohols to Carboxylic Acids through Stabilized Aldehyde Hydrates
Schmidt, Andrea-Katharina C.; Stark, Christian B. W., Organic Letters, 2011, 13(16), 4164-4167

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min, 0 °C
Referencia
Synthesis of 1-hydroxy-1,2-benziodoxol-3(1H)-one-1-oxide (IBX) and the application in the synthesis of tazobactam
Xu, Wei-liang; Li, Yun-zheng; Zhang, Qing-shan; Zhu, He-sun, Jingxi Huagong, 2004, 21(4), 304-306

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: L-Ascorbic acid ,  Tripotassium phosphate Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ,  Water ;  1 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3, rt
Referencia
Desyl and Phenacyl as Versatile, Photocatalytically Cleavable Protecting Groups: A Classic Approach in a Different (Visible) Light
Speckmeier, Elisabeth; Zeitler, Kirsten, ACS Catalysis, 2017, 7(10), 6821-6826

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Potassium iodide
Referencia
About iodine benzoic acid and single derivatives of the same
Wachter, Wilhelm, Berichte der Deutschen Chemischen Gesellschaft, 1893, 26, 1744-1745

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Silver acetate ,  Iodine Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  18 h, rt
Referencia
Palladium/Norbornene-Catalyzed Decarbonylative Difunctionalization of Thioesters
Han, Ming-Liang; Chen, Jun-Jie; Xu, Hui; Huang, Zhi-Cong; Huang, Wei; et al, JACS Au, 2021, 1(11), 1877-1884

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  18 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Gold-Catalysed Oxyarylation of Styrenes and Mono- and gem-Disubstituted Olefins Facilitated by an Iodine(III) Oxidant
Ball, Liam T.; Lloyd-Jones, Guy C.; Russell, Christopher A., Chemistry - A European Journal, 2012, 18(10), 2931-2937

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Alumina ,  Potassium fluoride
1.2 Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Potassium fluoride doped alumina: an effective reagent for ester hydrolysis under solvent free conditions
Kabalka, George W.; Wang, Lei; Pagni, Richard M., Green Chemistry, 2001, 3(5), 261-262

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Tetrabutylammonium bromide Solvents: Acetone ,  Dichloromethane ,  Water ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Palladium Supported on Silk Fibroin for Suzuki-Miyaura Cross-Coupling Reactions
Rizzo, Giorgio ; Albano, Gianluigi ; Lo Presti, Marco ; Milella, Antonella ; Omenetto, Fiorenzo G. ; et al, European Journal of Organic Chemistry, 2020, 2020(45), 6992-6996

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Silver acetate ,  Iodine Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  18 h, rt
Referencia
Palladium-catalyzed decarbonylative Catellani reaction
Han, Ming-Liang; Chen, Jun-Jie; Xu, Hui; Huang, Zhi-Cong; Huang, Wei; et al, ChemRxiv, 2021, 1, 1-11

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referencia
Cleavage of tert-butyl benzoates with NaH in DMF: comments on the mechanism and a simple and safe alternative procedure
Filali, Emane; Lloyd-Jones, Guy C.; Sale, David A., Synlett, 2009, (2), 205-208

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Silver nitrate Solvents: Water ;  5 min, rt
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire
dos Santos Filho, Jose Mauricio; de Souza Castro, Marcos Venicius Batista, Journal of Organometallic Chemistry, 2022, 979,

o-Iodobenzoic acid Raw materials

o-Iodobenzoic acid Preparation Products

o-Iodobenzoic acid Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:88-67-5)2-Iodobenzoic acid
Número de pedido:2462595
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:05
Precio ($):discuss personally
atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:88-67-5)o-Iodobenzoic acid
Número de pedido:CL11003
Estado del inventario:in Stock
Cantidad:1g/5g/10g/100g
Pureza:95%+
Información sobre precios actualizada por última vez:Wednesday, 27 November 2024 17:31
Precio ($):discuss personally
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:88-67-5)2-Iodobenzoic acid
sfd2305
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Shanghai Joy Biotech Ltd
(CAS:88-67-5)2-Iodobenzoic Acid
JY188
Pureza:98%
Cantidad:100g;1kg;10kg;25kg
Precio ($):Informe